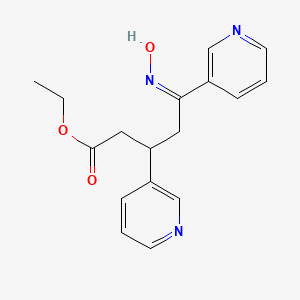

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Description

BenchChem offers high-quality Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGRBTUTYVZIR-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661964 | |

| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-10-1 | |

| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate CAS 1076198-10-1 properties

The following is an in-depth technical guide on Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS 1076198-10-1), structured for researchers and drug development professionals.

CAS Registry Number: 1076198-10-1 IUPAC Name: Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Role: Pharmaceutical Impurity Standard (Risedronate Sodium)[1]

Executive Summary

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS 1076198-10-1) is a critical process-related impurity standard utilized in the quality control and development of Risedronate Sodium , a third-generation bisphosphonate used for the treatment of osteoporosis and Paget’s disease.[1]

Chemically, it is the oxime derivative of the intermediate ketone formed during the side-reactions of the Risedronate precursor synthesis.[1] Its presence indicates specific deviations in the alkylation or condensation steps involving 3-pyridylacetic acid derivatives.[1] Accurate characterization of this compound is essential for establishing the purity profile of the Active Pharmaceutical Ingredient (API) in compliance with ICH Q3A/Q3B guidelines.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule features a pentanoate backbone substituted with two 3-pyridyl rings at the C3 and C5 positions.[1] The "Oxamino" designation refers to a hydroxyimino (=N-OH) functional group at the C5 position, making it an oxime of the corresponding ketone.[1]

| Property | Data |

| Common Name | Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate |

| Systematic Name | Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate |

| Molecular Formula | C₁₇H₁₉N₃O₃ |

| Molecular Weight | 313.35 g/mol |

| Physical State | Light Yellow Solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |

| pKa (Calculated) | ~5.2 (Pyridine N), ~11.0 (Oxime OH) |

| LogP | ~1.6 - 2.0 (estimated) |

Stability Profile

-

Thermal Stability: The oxime linkage confers reasonable stability, but the compound may undergo Beckmann rearrangement or hydrolysis under strongly acidic conditions at elevated temperatures.[1]

-

Light Sensitivity: Pyridine derivatives can be photosensitive; storage in amber vials is mandatory.[1]

-

Hygroscopicity: Low to moderate.[1]

Synthesis & Formation Mechanism[8][9][10]

The formation of CAS 1076198-10-1 is causally linked to the reactivity of Ethyl 3-pyridylacetate , a key starting material for Risedronate.[1]

Mechanistic Pathway

The synthesis of the impurity standard typically follows a controlled pathway that mimics the process side-reaction, followed by an oximation step to stabilize the ketone for analysis.[1]

-

Precursor Formation (Michael Addition): The core carbon skeleton is formed via a Michael addition between Ethyl 3-pyridylacetate (nucleophile) and 1-(3-pyridyl)-2-propen-1-one (vinyl ketone electrophile).[1] This yields the ketone intermediate: Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6).[1][2]

-

Oximation: The ketone is reacted with Hydroxylamine hydrochloride (NH₂OH[1]·HCl) in the presence of a base (e.g., Sodium Acetate) to yield the target oxime (CAS 1076198-10-1).[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from starting materials to the final impurity standard.

Caption: Synthesis pathway showing the Michael addition formation of the ketone backbone followed by oximation.

Analytical Characterization Protocols

To validate the identity and purity of CAS 1076198-10-1, a multi-modal approach is required.

HPLC Method (Reverse Phase)

This method separates the oxime from the ketone precursor and the Risedronate API.

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 262 nm (characteristic pyridine absorption).[1]

-

Retention Logic: The oxime is more polar than the ketone precursor but less polar than the bisphosphonate API, typically eluting in the mid-range of the chromatogram.

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Key Ions:

-

[M+H]⁺: m/z 314.15

-

[M+Na]⁺: m/z 336.13

-

-

Fragmentation: Loss of the ethyl group (-28 Da) and cleavage of the pyridine rings are common fragmentation pathways.[1]

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 11.2 ppm (s, 1H): N-OH (Oxime hydroxyl, broad singlet).[1]

-

δ 8.4 - 8.6 ppm (m, 4H): Pyridine α-protons.[1]

-

δ 3.9 ppm (q, 2H): Ethyl ester -O-CH ₂-.[1]

-

δ 3.4 ppm (m, 1H): Methine proton at C3 (-CH -Py).[1]

-

δ 2.8 - 3.1 ppm (m, 4H): Methylene protons at C2 and C4.[1]

Applications in Drug Development[1][4][11]

Impurity Fate Mapping

In the manufacturing of Risedronate, this compound serves as a marker for the "Michael Addition" side reaction pathway. Its presence suggests:

-

Excess Base: Promoting the deprotonation of ethyl 3-pyridylacetate.[1]

-

Thermal Stress: High temperatures favoring condensation over the desired phosphorylation.[1]

Analytical Standard Usage

-

System Suitability: Used to calculate resolution factors in the API purity method.[1]

-

Spiking Studies: Added to API samples to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the validation of the regulatory method.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Precautionary Statements:

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the ester/oxime.

References

-

Santa Cruz Biotechnology. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Product Data. Retrieved from

-

European Pharmacopoeia (Ph.[1][4][5] Eur.). Risedronate Sodium Monograph: Impurity Profiling. (General reference for Risedronate impurities).

-

Pharmaffiliates. Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Structure and CAS. Retrieved from

-

PubChem. Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (Precursor). Retrieved from

-

MyBioSource. Biochemical Properties of CAS 1076198-10-1. Retrieved from

Sources

- 1. gliclazide impurity F | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]

- 2. chemdrug.com [chemdrug.com]

- 3. N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | C15H21N3O3S | CID 46780435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Risedronate impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 5. Risedronate impurity A CRS | LGC Standards [lgcstandards.com]

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate molecular weight and formula

This guide is structured as a technical monograph for pharmaceutical scientists, focusing on the characterization, detection, and control of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate , a critical process-related impurity in the synthesis of bisphosphonate therapeutics (specifically Risedronate).

Context: Critical Process Impurity & Intermediate Analysis in Bisphosphonate Synthesis Document Type: Technical Whitepaper Author Persona: Senior Application Scientist (CMC & Analytical Development)

Executive Summary & Molecular Identity

In the high-stakes environment of bisphosphonate API manufacturing—specifically for Risedronate Sodium —controlling pyridine-based impurities is paramount for regulatory compliance (ICH Q3A/B).

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS: 1076198-10-1) represents a complex "dimeric" impurity. Its formation typically results from the aberrant condensation of two 3-pyridylacetate moieties during the esterification or chain-elongation phases, often stabilized by a hydroxyimino (oxime) functionality.

For the analytical scientist, this molecule presents a unique challenge: it is significantly more lipophilic than the highly polar, ionic bisphosphonate API, requiring specific orthogonal chromatographic conditions for detection.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data Specification | Notes |

| Chemical Name | Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | IUPAC / CAS Preferred |

| Common Name | Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate | Trade / Industry Standard |

| CAS Number | 1076198-10-1 | Primary Identifier |

| Molecular Formula | C₁₇H₁₉N₃O₃ | Confirmed Oxime Structure |

| Molecular Weight | 313.35 g/mol | Monoisotopic Mass: 313.14 |

| Functional Groups | Pyridine (x2), Ethyl Ester, Oxime (Hydroxyimino) | Amphoteric nature |

| Solubility | DMSO, Methanol, Chloroform | Low solubility in water compared to API |

| pKa (Calc) | ~4.5 (Pyridine N), ~11 (Oxime OH) | Dual ionization potential |

Structural Logic & Formation Mechanism

To control an impurity, one must understand its origin. This molecule is not a random degradation product; it is a process-related impurity stemming from the reactivity of the 3-pyridylacetic acid starting material.

The "Dimerization" Pathway

In the synthesis of Risedronate, 3-pyridylacetic acid is the primary building block. Under aggressive acylation or condensation conditions intended to activate the carboxyl group, a side reaction can occur where:

-

Two equivalents of the pyridine backbone condense.

-

The resulting ketone (5-oxo intermediate) undergoes oximation (reaction with nitrogen species) or tautomerization to form the stable 5-oxamino derivative.

This impurity acts as a "chain terminator" and a sink for the expensive pyridine starting material.

Pathway Visualization (DOT)

The following diagram illustrates the divergence of the impurity pathway from the main Risedronate synthesis workflow.

Figure 1: Divergent synthesis pathway showing the formation of the 5-Oxamino impurity from the 3-pyridylacetate backbone.

Analytical Methodology: Detection & Quantification

Unlike the target Risedronate molecule, which requires Ion-Pair Chromatography (IPC) or Anion Exchange due to its high polarity (bisphosphonate groups), the Ethyl 5-Oxamino impurity is an ester. It retains significant hydrophobic character.

Critical Insight: Do not rely solely on the standard Risedronate release method (often an EDTA-based mobile phase) to quantify this impurity. It may elute in the void volume or wash out with the solvent front. A dedicated Reverse Phase (RP-HPLC) method is required.

Recommended Protocol: Orthogonal RP-HPLC

This protocol is designed to separate the lipophilic "Oxamino" impurity from the polar API and the "Oxo" intermediate.

Reagents:

-

Mobile Phase A: 10mM Ammonium Acetate, pH 6.5 (Volatile, MS-compatible).

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Workflow Steps:

-

Sample Preparation:

-

Dissolve 10 mg of API (or crude reaction mixture) in 10 mL of Water:ACN (50:50) .

-

Note: The impurity is soluble in organic solvents; pure water extraction will fail to recover it.

-

Filter through 0.22 µm PTFE filter.

-

-

Gradient Elution Profile:

-

T=0 min: 95% A / 5% B (Retain polar API).

-

T=5 min: 95% A / 5% B.

-

T=20 min: 20% A / 80% B (Elute hydrophobic esters/oximes).

-

T=25 min: 20% A / 80% B (Wash).

-

T=26 min: 95% A / 5% B (Re-equilibrate).

-

-

Detection:

-

UV: 262 nm (Characteristic Pyridine absorbance).

-

MS (Optional): ESI Positive Mode. Look for

.

-

Data Interpretation[4]

-

Risedronate (API): Elutes early (Void - 2 min) due to high polarity.

-

3-Pyridylacetic acid: Elutes ~3-5 min.

-

Ethyl 5-Oxamino Impurity: Elutes late (~15-18 min) due to the ethyl ester and dual pyridine rings increasing hydrophobicity.

Synthesis Validation & Reference Standard Generation

For labs requiring a reference standard of this impurity for validation (spiking studies), custom synthesis is often necessary if commercial stock is unavailable.

Synthesizing the Standard (Conceptual Route):

-

Starting Material: Ethyl 3-pyridylacetate.

-

Reaction: Claisen condensation using a mild base (NaOEt) to form the beta-keto ester.

-

Coupling: Reaction with a second equivalent of activated pyridine derivative.

-

Derivatization: Treatment with Hydroxylamine HCl (

) in ethanol/pyridine buffer to convert the 5-oxo group to the 5-oxamino (oxime). -

Purification: Flash chromatography (DCM:MeOH gradient).

References

-

Santa Cruz Biotechnology. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Product Data. Retrieved from

-

MyBioSource. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Biochemical Properties. Retrieved from [1]

-

Pharmaffiliates. Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Structure & CAS. Retrieved from

-

National Center for Biotechnology Information (PubChem). Risedronate & Related Pyridine Impurities. Retrieved from

Sources

The Oxamino vs. Hydroxyimino Pentanoate Core: A Comparative Analysis for Strategic Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. Pentanoate derivatives, serving as versatile backbones, can be functionalized in myriad ways to modulate their biological activity and pharmacokinetic properties. Among the most impactful modifications is the introduction of nitrogen-oxygen functionalities at the carbon framework. This guide provides a detailed comparative analysis of two closely related yet functionally distinct classes of derivatives: oxamino pentanoates (bearing a C=N-OR group) and hydroxyimino pentanoates (bearing a C=N-OH group, i.e., oximes). We will dissect their fundamental differences in structure, synthesis, reactivity, and biological implications, offering field-proven insights to guide rational drug design and development.

Introduction: The C=N-O Moiety in Medicinal Chemistry

The oxime (C=N-OH) is a versatile and valuable functional group in synthetic chemistry, formed from the condensation of a carbonyl compound with hydroxylamine.[1] Its derivatives, where the oxime proton is replaced by an alkyl or aryl group (C=N-OR), are broadly termed oxime ethers or, in the context of this guide, oxamino derivatives. While structurally similar, the seemingly minor difference between a hydroxyl proton and an organic substituent imparts a profound divergence in physicochemical properties, chemical reactivity, and, consequently, biological function. These moieties are not merely synthetic intermediates but are frequently integral components of pharmacophores, contributing to target binding, modulating metabolic stability, and influencing solubility.[2][3] Understanding the distinct characteristics of hydroxyimino and oxamino pentanoates is therefore critical for researchers aiming to fine-tune molecular properties for therapeutic advantage.

Structural and Physicochemical Differentiation

The primary distinction lies in the substituent on the oxygen atom of the C=N bond. This single difference creates a cascade of structural and physicochemical consequences.

Core Structure and Stereoisomerism

The hydroxyimino group (oxime) features a hydroxyl moiety, making it a hydrogen bond donor and acceptor. The oxamino group (oxime ether) replaces this acidic proton with a non-ionizable organic group (R), eliminating its hydrogen bond donating capability.

A critical consequence of the C=N double bond is the potential for stereoisomerism. Both derivative classes can exist as E (entgegen) and Z (zusammen) isomers. However, the energetic barrier to interconversion and the stability of these isomers can be influenced by the O-substituent. For hydroxyimino derivatives, intramolecular hydrogen bonding can stabilize certain conformations.[4] The unambiguous identification of these isomers is crucial as they can exhibit significantly different biological activities.

Figure 1: Core structural comparison of the two derivative classes.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these derivatives and their potential isomers.[5]

-

¹H NMR: The most telling signal for a hydroxyimino group is the oxime proton (-N-OH), which typically appears as a broad singlet at a characteristic downfield chemical shift (δ ~10-12 ppm), and its position can be solvent-dependent. This signal is absent in oxamino derivatives. Protons alpha to the C=N bond will show different chemical shifts for E and Z isomers due to the anisotropic effect of the C=N bond.[5]

-

¹³C NMR: The carbon of the C=N bond resonates at approximately 150-160 ppm. Subtle differences in the chemical shifts of the C=N carbon and adjacent carbons can help differentiate between E and Z isomers.[5]

Table 1: Comparative Spectroscopic Data for Isomeric Ethyl 2-(hydroxyimino)pentanoate

| Nucleus | Isomer | Typical Chemical Shift (δ, ppm) | Key Differentiating Feature |

| ¹H | Z-isomer | ~6.8 (α-H to C=N) | Significant upfield shift of the α-proton due to shielding.[5] |

| E-isomer | ~7.5 (α-H to C=N) | Deshielded α-proton relative to the Z-isomer.[5] | |

| Both | ~10.5 (-N-OH) | Diagnostic proton signal, absent in oxamino derivatives.[5] | |

| ¹³C | Z-isomer | ~158 (C=N) | The C=N carbon may be slightly deshielded.[5] |

| E-isomer | ~155 (C=N) | Slightly shielded relative to the Z-isomer.[5] |

Physicochemical Properties

The conversion of a hydroxyimino to an oxamino group is a common strategy in medicinal chemistry to modulate physicochemical properties.[6][7]

-

Acidity (pKa): The hydroxyimino group is weakly acidic (pKa ≈ 10-12), allowing it to be deprotonated under basic conditions. The oxamino group is non-ionizable. This difference is critical for how the molecule interacts with physiological environments and targets.

-

Lipophilicity (LogP): Replacing the polar -OH group with a lipophilic alkyl or aryl group (-OR) generally increases the LogP value. This can enhance membrane permeability but may also increase non-specific binding or decrease aqueous solubility.

-

Solubility: The hydrogen bonding capability of the hydroxyimino group often imparts greater aqueous solubility compared to its corresponding oxamino derivatives, especially those with larger alkyl groups.

-

Metabolic Stability: The oxime -OH can be a site for Phase II metabolism (e.g., glucuronidation). Masking it as an oxamino ether can block this metabolic pathway, often increasing the compound's half-life.

Synthetic Methodologies and Mechanistic Considerations

The synthesis of these derivatives typically starts from a common precursor, a β-keto pentanoate, highlighting their synthetic relationship.

Figure 2: General synthetic workflow from a common precursor.

Synthesis of Hydroxyimino Pentanoate Derivatives

The most direct route is the condensation of a 2-oxopentanoate with hydroxylamine hydrochloride.[8]

-

Causality: The reaction is typically performed in a buffered solution (e.g., using sodium acetate) or a slightly acidic medium. This is because the free hydroxylamine base is required for nucleophilic attack on the ketone, but the reaction is also acid-catalyzed.[9] Extreme pH values are avoided; very low pH protonates the hydroxylamine, reducing its nucleophilicity, while high pH can lead to side reactions.

Synthesis of Oxamino Pentanoate Derivatives

These are most commonly prepared by the O-alkylation of a pre-formed hydroxyimino derivative.[10]

-

Causality: A base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the acidic oxime proton, forming a more nucleophilic oximate anion. This anion then displaces a leaving group from an alkylating agent (e.g., alkyl halide, mesylate). The choice of a relatively weak base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger bases.

Reactivity and Applications in Drug Development

The N-O bond is the reactive center of this functional group, and its behavior is modulated by the O-substituent.

N-O Bond Reactivity

The N-O bond in oximes and their ethers is relatively weak (average energy ~57 kcal/mol) and susceptible to cleavage under various conditions, including transition-metal catalysis or radical-mediated processes.[11][12] This reactivity can be harnessed for further synthetic transformations to create complex nitrogen-containing heterocycles.[12] However, in a drug development context, this potential instability must be carefully considered. The stability of the N-O bond is generally higher in oxamino derivatives compared to O-acyl oximes, which are designed for facile N-O bond fragmentation to generate radicals.[11]

Role in Bioconjugation and Dynamic Chemistry

Oxime ligation, the formation of the C=N-O bond, is a cornerstone of "click chemistry." It is a bio-orthogonal reaction that proceeds under mild, often aqueous conditions, making it ideal for conjugating molecules to proteins or other biomacromolecules.[9][13] The resulting oxime linkage is generally stable at physiological pH.[9] Furthermore, the reversible nature of oxime formation can be exploited in the design of dynamic covalent materials and hydrogels for drug delivery, where the linkage can be exchanged or cleaved under specific stimuli.[13]

Biological Activity and Bioisosterism

Both hydroxyimino and oxamino groups are found in a wide array of biologically active molecules, including anticancer, antibacterial, and antifungal agents.[2][3][14]

-

Hydroxyimino Derivatives: Have shown significant potential as anticancer agents. For instance, certain hydroxyimino steroids demonstrated potent activity against breast cancer cell lines, with the introduction of the oxime group enhancing bioactivity compared to the parent carbonyl compound.[2]

-

Oxamino Derivatives: The oxamino group often serves as a bioisosteric replacement for other functionalities, such as esters or amides. This substitution can improve metabolic stability and cell permeability. The choice of the 'R' group in the C=N-OR moiety allows for fine-tuning of steric and electronic properties to optimize target engagement.[6][7]

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and characterization of these derivatives, grounded in established chemical principles.

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)pentanoate

This protocol is adapted from standard oximation procedures.[8]

-

Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 2-oxopentanoate (14.4 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water.

-

Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the ketoester at room temperature.

-

Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting ketoester.

-

Workup: Once the reaction is complete, reduce the volume of the solvent in vacuo. Add 100 mL of water and extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure hydroxyimino derivative.

-

Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy, looking for the characteristic -N-OH proton signal around 10-11 ppm.

Protocol 2: Synthesis of Ethyl 2-(methoxyimino)pentanoate (O-Alkylation)

This protocol details the conversion of the hydroxyimino product from Protocol 1 to an oxamino derivative.[10]

-

Setup: To a solution of ethyl 2-(hydroxyimino)pentanoate (7.95 g, 0.05 mol) in 100 mL of dry acetone in a 250 mL round-bottom flask, add anhydrous potassium carbonate (10.4 g, 0.075 mol).

-

Addition of Alkylating Agent: Add methyl iodide (9.9 g, 0.07 mol) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C) and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Further purification can be achieved by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure using ¹H NMR. The absence of the -N-OH signal and the appearance of a new methoxy (-OCH₃) singlet at approximately 3.9-4.1 ppm confirms the successful O-methylation.

Conclusion and Future Outlook

The choice between incorporating a hydroxyimino or an oxamino pentanoate derivative into a lead compound is a strategic decision with significant downstream consequences. The hydroxyimino group offers hydrogen bonding capabilities and a potential metabolic handle, while the oxamino moiety provides a tool to enhance metabolic stability and systematically probe structure-activity relationships by varying the O-substituent. A thorough understanding of their distinct structural, synthetic, and reactive profiles empowers drug development professionals to make informed choices, accelerating the journey from hit identification to a viable clinical candidate. As synthetic methodologies become more sophisticated, the precise and strategic application of these versatile functional groups will continue to be a cornerstone of modern medicinal chemistry.

References

- Reactivity of oximes for diverse methodologies and synthetic applications.Nature Reviews Chemistry. [URL: https://www.

- Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.BenchChem. [URL: https://www.benchchem.

- Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine.Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202102123]

- Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in the Synthesis of Dye Intermediates.BenchChem. [URL: https://www.benchchem.

- NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/236003209_NMR_Spectra_of_Hydroxylamines_Oximes_and_Hydroxamic_Acids]

- Synthesis and biological in vitro evaluation of the effect of hydroxyimino steroidal derivatives on breast cancer cells.Steroids. [URL: https://pubmed.ncbi.nlm.nih.gov/33383064/]

- Applications of oxetanes in drug discovery and medicinal chemistry.European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37866380/]

- Applications of oxetanes in drug discovery and medicinal chemistry.PMC - National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629080/]

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.Organic Preparations and Procedures International. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304949909355883]

- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.BenchChem. [URL: https://www.benchchem.

- Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid.ResearchGate. [URL: https://www.researchgate.net/publication/244493390_Synthesis_of_5-6-hydroxy-7H-purine-8-ylthio-2-N-hydroxyformamidopentanoic_acid]

- Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c4py01235a]

- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/py/c6py00523h]

- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review.Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/biological-scope-of-amino-acids-and-its-derivatives-in-medical-fields-and-biochemistry-a-review-2161-0444-1000494.pdf]

- Oxetanes in Drug Discovery Campaigns.Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10239088/]

- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2011/2/155.pdf]

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-O/hydroxylamines.shtm]

- Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols.BenchChem. [URL: https://www.benchchem.

- Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide.Advanced Pharmaceutical Bulletin. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6378128/]

- Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21755395/]

- Biological Activities of Amino Acid Derivatives and their Complexes a Review.ResearchGate. [URL: https://www.researchgate.

- Describe the differences between oximes and imines.TutorChase. [URL: https://www.tutorchase.com/answers/a-level/chemistry/describe-the-differences-between-oximes-and-imines]

- Vibrational Features of Oxyamines: A Comparative Study of N,N-Diethylhydroxylamine and N,N-Diethylacetyloxyamine.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34558110/]

- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Advances-in-N-O-Bond-Cleavage-of-Oximes-and-Wang-Fan/020223930e3802e3428938165798031d68378619]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Synthesis and biological in vitro evaluation of the effect of hydroxyimino steroidal derivatives on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Prominence of Pyridine-Based Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of Di-pyridyl and Diarylpentanoid Scaffolds

A Foreword on the 3,5-di(3-pyridyl)pentanoate Scaffold: A comprehensive review of the current scientific literature reveals that the specific 3,5-di(3-pyridyl)pentanoate scaffold is not extensively documented. This suggests that it represents a novel area for chemical exploration. This guide, therefore, aims to provide a robust foundation for researchers and drug development professionals by focusing on structurally related and well-characterized scaffolds, namely di-pyridyl compounds and diarylpentanoids. The principles, synthetic strategies, and biological activities discussed herein are intended to serve as a predictive and practical framework for the design and investigation of novel molecules such as 3,5-di(3-pyridyl)pentanoates.

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to engage in various non-covalent interactions contribute to its frequent appearance in clinically successful drugs.[3][4] Molecules incorporating two pyridine rings, or more broadly, two aromatic systems (diaryl compounds), connected by a flexible or rigid linker, offer a modular approach to drug design. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Diarylpentanoids, a class of compounds characterized by two aromatic rings linked by a five-carbon chain, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] The replacement of phenyl rings with pyridyl moieties introduces nitrogen atoms, which can significantly alter a molecule's solubility, metabolic stability, and target engagement through specific hydrogen bonding. This guide will delve into the synthetic methodologies used to construct these valuable scaffolds and explore their diverse applications in medicinal chemistry.

Synthetic Strategies for Di-pyridyl and Diaryl Scaffolds

The construction of molecules containing two pyridine or aryl groups linked by a pentanoid or similar chain can be approached through several convergent synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves the condensation of pyridyl or aryl aldehydes with a central ketone or dicarbonyl compound, followed by reduction or further modification. The Hantzsch pyridine synthesis, for example, offers a classic one-pot method for creating substituted pyridine rings.[3] For linking pre-existing rings, modern cross-coupling reactions are indispensable.

Below is a generalized workflow for the synthesis of a 1,5-diarylpentanoid, a close structural relative of the target scaffold.

Caption: Generalized workflow for synthesizing 1,5-diarylpentanoid scaffolds.

This process typically begins with a base-catalyzed aldol condensation between an aromatic aldehyde (such as 3-pyridinecarboxaldehyde) and a ketone like acetone. This reaction forms a diarylpentadienone intermediate. Subsequent catalytic hydrogenation can selectively reduce the double bonds to yield a saturated diarylpentanone. This ketone can then be further reduced to an alcohol, which could serve as a precursor for esterification to a pentanoate derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Diaryl and di-pyridyl compounds exhibit a remarkable range of biological activities, largely dependent on the nature and substitution of the aromatic rings and the length and flexibility of the linker.

Anti-inflammatory and Anticancer Activity

Many diarylpentanoids are analogs of curcumin, a natural product known for its anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory signaling pathways. For instance, several 1,5-diaryl-3-oxo-penta-1,4-dienes have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The mechanism of action for some of these compounds is linked to the inhibition of the NF-κB and ERK signaling pathways.[5]

Structure-activity relationship (SAR) studies have provided valuable insights:

-

Substituents on Aromatic Rings: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the aryl rings can enhance anti-inflammatory activity.[5]

-

Linker Modifications: Diarylpentanoids with a central cyclohexanone moiety have shown greater efficacy in inhibiting TNF-α and IL-6 expression compared to those with an acyclic C5 bridge.[5]

The pyridine scaffold itself is a key component in numerous anticancer agents, and its derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines.[2][3]

Antimicrobial and Other Activities

The incorporation of pyridine rings is a common strategy in the development of antimicrobial agents.[3][6] The nitrogen atom can participate in crucial interactions with bacterial or fungal enzyme targets. Furthermore, various pyridine derivatives have been investigated for a wide array of other therapeutic applications, including as A3 adenosine receptor antagonists, antiviral agents, and neuroprotective agents.[7][8][9] For example, certain 3,5-diacyl-2,4-dialkylpyridine derivatives have shown high potency and selectivity for the human A3 adenosine receptor, a target for inflammatory and neurological disorders.[8]

Summary of Biological Activities

| Scaffold Class | Biological Activity | Key Findings & SAR | Reference(s) |

| Diarylpentanoids | Anti-inflammatory | Inhibition of TNF-α and IL-6 via NF-κB/ERK pathways. Electron-withdrawing groups enhance activity. | [5] |

| Diarylpentanoids | Antioxidant | Symmetric compounds with p-hydroxyl groups show good radical scavenging activity. | [5] |

| 3,5-Diacylpyridines | A3 Adenosine Receptor Antagonism | Ethyl groups at the 2- and 4-positions are favored over methyl. A thioester at the 3-position is favored over an ester. | [7][8] |

| General Pyridine Derivatives | Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains. | [3][6] |

| General Pyridine Derivatives | Anticancer | Cytotoxic against multiple human cancer cell lines. | [2][3] |

Relevant Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory diarylpentanoids function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by diarylpentanoids.

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a 1,5-di(pyridin-3-yl)pentan-3-one, a key intermediate for accessing scaffolds like 3,5-di(3-pyridyl)pentanoates. This protocol is a composite based on established chemical principles for aldol condensations and subsequent reductions.

Protocol: Synthesis of 1,5-di(pyridin-3-yl)pentan-3-one

Step 1: Synthesis of 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in 100 mL of ethanol.

-

Catalyst Addition: To this solution, add acetone (2.9 g, 0.05 mol) followed by a dropwise addition of a 10% aqueous sodium hydroxide solution (10 mL) while stirring vigorously at room temperature.

-

Reaction: A yellow precipitate should form within 30 minutes. Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

-

Work-up and Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield the crude 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one. The product can be purified further by recrystallization from ethanol if necessary.

Step 2: Catalytic Hydrogenation to 1,5-di(pyridin-3-yl)pentan-3-one

-

Setup: To a hydrogenation flask, add the 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one (5.0 g, 0.021 mol) and 100 mL of ethanol. Add palladium on carbon (10% w/w, 0.25 g) as the catalyst.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and shake the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the desired 1,5-di(pyridin-3-yl)pentan-3-one, which can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

From this ketone intermediate, a variety of subsequent reactions, such as reduction to the alcohol followed by esterification, can be performed to generate a library of 3,5-di(3-pyridyl)pentanoate analogs for biological screening.

Conclusion and Future Perspectives

While the specific 3,5-di(3-pyridyl)pentanoate scaffold remains a largely unexplored chemical entity, the foundational knowledge derived from the study of related diarylpentanoids and di-pyridyl compounds provides a clear and promising path forward. The synthetic versatility and diverse biological activities associated with these parent scaffolds strongly suggest that novel derivatives will yield compounds with significant therapeutic potential.

Future research should focus on the direct synthesis of 3,5-di(3-pyridyl)pentanoate esters and the systematic evaluation of their biological properties. By modulating the ester group, the substitution pattern on the pyridine rings, and the stereochemistry of the pentanoate backbone, researchers can generate a rich library of compounds for screening against a wide range of therapeutic targets, including those involved in inflammation, cancer, and infectious diseases. The insights provided in this guide offer a strategic blueprint for unlocking the potential of this promising, yet nascent, class of molecules.

References

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). MDPI. [Link]

-

Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

-

Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. (1998). PubMed. [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [Link]

-

Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library. [Link]

-

Synthetic pathway for the preparation of pyridine‐3,5‐die‐α‐napthal amide derivatives 25a-f. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. DocPlayer. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

-

3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. ResearchGate. [Link]

-

A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

-

Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed Michael addition of 3-acetylpyridine to ethyl acrylate, yielding the intermediate diketone, Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. This intermediate subsequently undergoes oximation to afford the final product. This guide details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, and offers expert insights into the critical parameters of the experimental design.

Introduction

Substituted pyridines are key structural motifs in a vast array of pharmaceuticals and bioactive molecules. The synthesis of novel pyridine derivatives is therefore of significant interest to the scientific community. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (C17H21N3O3) is a bifunctional molecule incorporating two pyridine rings and an oxime group, making it a valuable scaffold for further chemical elaboration in drug discovery programs.[1] The synthetic route described herein is an efficient and logical approach that leverages fundamental organic reactions to construct this target molecule from readily available starting materials.

Overall Synthesis Pathway

The synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate from 3-acetylpyridine is achieved in two primary stages:

-

Michael Addition: A base-catalyzed conjugate addition of the enolate of 3-acetylpyridine to ethyl acrylate. This reaction forms the carbon-carbon bonds necessary to construct the pentanoate backbone and introduces the second pyridyl group.

-

Oximation: The conversion of the ketone functional group in the intermediate to an oxime using hydroxylamine.

Caption: Overall synthetic scheme for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate.

Part 1: Michael Addition – Synthesis of Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate

The Michael addition is a cornerstone of carbon-carbon bond formation. In this step, a strong base is utilized to deprotonate the α-carbon of 3-acetylpyridine, generating a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of ethyl acrylate in a 1,4-conjugate addition fashion.

Mechanistic Considerations

The choice of base is critical to the success of this reaction. A base that is strong enough to generate the enolate of 3-acetylpyridine but does not promote significant self-condensation of the starting materials is ideal. Sodium ethoxide is a suitable choice as it is a strong, non-nucleophilic base that is compatible with the ethyl ester of the acrylate. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF), to ensure the stability of the enolate intermediate.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Acetylpyridine | C7H7NO | 121.14 | 12.11 g | 0.10 |

| Ethyl Acrylate | C5H8O2 | 100.12 | 5.01 g | 0.05 |

| Sodium Ethoxide | C2H5NaO | 68.05 | 6.81 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 200 mL | - |

| Saturated Ammonium Chloride (aq) | NH4Cl | 53.49 | 100 mL | - |

| Ethyl Acetate | C4H8O2 | 88.11 | 300 mL | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (6.81 g, 0.10 mol) and anhydrous THF (100 mL).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-acetylpyridine (12.11 g, 0.10 mol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Michael Addition: Add a solution of ethyl acrylate (5.01 g, 0.05 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (CAS No: 200571-38-6) can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[2]

Part 2: Oximation – Synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

The second step involves the conversion of the ketone functionality in the intermediate to an oxime. This is a classic condensation reaction with hydroxylamine.[3] The reaction is typically carried out in a protic solvent like ethanol, and a mild base is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Mechanistic Considerations

The oximation reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. The use of a base like sodium acetate creates a buffered system that facilitates the reaction.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate | C17H18N2O3 | 298.34 | 14.92 g | 0.05 |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 4.17 g | 0.06 |

| Sodium Acetate | C2H3NaO2 | 82.03 | 4.92 g | 0.06 |

| Ethanol (95%) | C2H5OH | 46.07 | 150 mL | - |

| Deionized Water | H2O | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (14.92 g, 0.05 mol) in 95% ethanol (100 mL).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (4.17 g, 0.06 mol) and sodium acetate (4.92 g, 0.06 mol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half under reduced pressure.

-

Precipitation: Pour the concentrated reaction mixture into ice-cold deionized water (200 mL) with stirring. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Workflow Visualization

Caption: Detailed workflow for the synthesis of the target molecule.

Purification and Characterization Insights

Purification of Pyridine-Containing Compounds:

Pyridine and its derivatives can be challenging to purify due to their basicity and polarity. It is crucial to use high-purity starting materials. If necessary, 3-acetylpyridine can be purified by distillation.[4][5][6][7] During chromatographic purification of the intermediate and final product, it may be beneficial to add a small amount of a tertiary amine, such as triethylamine (e.g., 0.1-1% v/v), to the eluent to prevent tailing on the silica gel column.

Characterization:

The successful synthesis of Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate and Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR of the final product should show characteristic signals for the pyridyl protons, the ethyl ester group, the aliphatic backbone, and the oxime hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of the intermediate will show strong carbonyl (C=O) stretching frequencies. In the final product, the appearance of a C=N stretch and an O-H stretch, along with the disappearance of one of the carbonyl signals, will indicate successful oximation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway to Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate. By carefully controlling the reaction conditions, particularly in the base-catalyzed Michael addition step, researchers can efficiently synthesize this valuable molecular scaffold. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful preparation and purification of the target compound, enabling further exploration of its potential in various fields of chemical and pharmaceutical research.

References

-

Ragaini, F., & Cenini, S. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Science & Technology, 4(6), 1594-1606. [Link]

-

Kamaeva, D. N., et al. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(10), 1530-1532. [Link]

- Levy, A. B. (1992). Process for the preparation of ketoximes.

- Levy, A. B. (1991). Process for the preparation of ketoximes.

-

LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

- Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.

- Sato, K., et al. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.

- Sato, K., et al. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Organic Chemicals. ResearchGate. [Link]

-

Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194. [Link]

-

Fujisawa, S., & Kadoma, Y. (2006). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 7(1), 18-29. [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-oxo-5-phenylpentanoate. [Link]

-

Bakhite, E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 163-168. [Link]

-

Serra, A., et al. (2018). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Polymer Chemistry, 9(34), 4435-4444. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

-

Zhang, Q., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 13(28), 4147-4155. [Link]

-

International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. IJSDR, 7(6). [Link]

-

Fettinger, J. C., et al. (2013). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship, University of California. [Link]

-

Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

-

El-Sayed, W. A., & Ali, O. M. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 875-886. [Link]

-

Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

-

El Aissam, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 2534-2542. [Link]

-

Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. [Link]

-

Rusnac, R., et al. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]

- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 5. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 6. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]

- 7. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]

Application Note: HPLC Method Development for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Abstract & Scope

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS: 1076198-10-1).[1] This molecule is a critical synthetic intermediate in the manufacturing of third-generation bisphosphonates, specifically Risedronate Sodium .

The presence of two basic pyridine rings, a hydrolytically sensitive ethyl ester, and a polar "oxamino" (hydroxyimino/hydroxylamine) moiety presents a unique separation challenge. This protocol addresses these issues by utilizing a pH-controlled ion-suppression strategy on a base-deactivated C18 stationary phase, ensuring sharp peak shapes and high resolution from potential process impurities.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.[1]

| Property | Characteristic | Chromatographic Implication |

| Basic Moiety | Two 3-Pyridyl rings (pKa ~5.[1]2) | Tailing Risk: At neutral pH, interaction with residual silanols causes severe tailing.[1] Solution: Use low pH (<3.[1]0) to protonate fully or high pH (>7.[1]5) to neutralize.[1] |

| Labile Group | Ethyl Ester | Stability Risk: Hydrolysis occurs rapidly at pH > 8.0 or < 2.0 over time.[1] Solution: Buffer pH 3.0–6.0 is the "Safe Zone."[1] |

| Polarity | Oxamino group | Retention: Increases polarity.[1] Requires a gradient starting with higher aqueous content to retain.[1] |

| UV Chromophore | Pyridine Ring | Detection: Strong absorption at 262 nm . |

Strategic Decision: The "Ion-Suppression" Approach

Given the dual pyridine rings, we select an acidic mobile phase (pH 3.0) .[1]

-

Why? At pH 3.0, the pyridine nitrogens are protonated (

).[1] While this reduces retention on C18, it eliminates the secondary interactions with silanols that cause tailing.[1] -

Compensation: We use a high-surface-area C18 column to provide sufficient hydrophobic interaction for the ethyl/pentanoate backbone, ensuring the charged molecule still retains.

Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 .[1]

-

Reasoning: These "base-deactivated" columns are end-capped to minimize silanol activity, critical for basic pyridine compounds.[1]

-

Reagents[1][6]

-

Acetonitrile (ACN): HPLC Grade.

-

Water: Milli-Q (18.2 MΩ[1]·cm).

-

Potassium Dihydrogen Phosphate (

): ACS Reagent.[1] -

Phosphoric Acid (

): 85%, HPLC Grade. -

Triethylamine (TEA): Optional (as silanol blocker if tailing persists).[1]

Mobile Phase Preparation[1]

-

Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 3.0.[1]

-

Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 1.0 |

| 2.0 | 90 | 10 | 1.0 |

| 12.0 | 40 | 60 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 18.0 | 10 | 90 | 1.0 |

| 18.1 | 90 | 10 | 1.0 |

| 23.0 | 90 | 10 | 1.0 |

-

Column Temp: 30°C (Controls viscosity and improves reproducibility).

-

Injection Volume: 10 µL.

-

Detection: UV at 262 nm (Reference: 360 nm).[1]

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate reference standard.[1]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 50:50 ACN:Water . (Avoid pure water to prevent hydrolysis; avoid pure ACN to prevent peak distortion).

-

Sonicate for 5 minutes.

Working Standard (100 µg/mL):

-

Pipette 1.0 mL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase A : ACN (90:10).[1]

Method Development Logic & Visualization

The following diagram illustrates the critical decision pathways used to arrive at this specific protocol.

Figure 1: Decision tree for optimizing HPLC conditions for pyridine-containing esters.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria should be met during pre-validation:

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | Tailing Factor ( | Critical for pyridines.[1] If |

| Precision | RSD < 2.0% (n=6 injections) | Verify injector accuracy. |

| Linearity | Pyridines have linear UV response.[1] | |

| LOD / LOQ | S/N > 3 / S/N > 10 | Estimated LOQ ~ 0.5 µg/mL due to strong UV absorbance.[1] |

| Solution Stability | % Recovery 98-102% after 24h | CRITICAL: Keep autosampler at 4°C to prevent ester hydrolysis. |

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

-

Cause: Residual silanol interactions with the protonated pyridine nitrogen.[1]

-

Fix: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge").[1] Do not use standard silica columns.[1] Alternatively, increase buffer concentration to 50 mM.[1]

Issue 2: Retention Time Shift

-

Cause: pH fluctuation.[1] Pyridine retention is highly sensitive to pH around its pKa.[1]

-

Fix: Use a pH meter calibrated daily. Ensure pH is exactly 3.0.

Issue 3: Ghost Peaks

-

Cause: Hydrolysis of the sample in the autosampler.[1]

-

Fix: Verify the sample diluent is not purely aqueous.[1] Use 50% organic. Limit run times or refrigerate samples.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1076198-10-1, Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate.[1] Retrieved from [Link][1]

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention.[1]

-

Brezovska, K. et al. (2010). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate.[1][3] Journal of AOAC International.[1][3] Retrieved from [Link]

-

Helix Chromatography. HPLC Methods for Analysis of Pyridine and Derivatives. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of Ethyl 5-hydroxyimino-3,5-di(3-pyridyl)pentanoate Reference Standard

Introduction & Application Context

In the development of bisphosphonate therapeutics (e.g., Risedronate Sodium), the control of process-related impurities is critical for meeting ICH Q3A/Q3B guidelines. Ethyl 5-hydroxyimino-3,5-di(3-pyridyl)pentanoate (hereafter referred to as Target Standard 1 ) is a critical reference standard used to quantify late-stage intermediates or byproducts formed during the condensation steps of the pyridyl-backbone synthesis.

Specifically, this molecule represents the oxime derivative of the "dimer" ketone formed by the Michael addition of acetate equivalents to pyridyl-chalcone intermediates. The oxime derivatization is often employed in analytical protocols to stabilize the ketone for HPLC/GC analysis or to mimic specific process impurities where hydroxylamine reagents are utilized.

Chemical Identity[1][2][3][4]

-

IUPAC Name: Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate

-

Molecular Formula:

-

Molecular Weight: 313.35 g/mol

-

Key Structural Features:

-

C1-C5 Pentanoate Backbone: Ethyl ester at C1.

-

3,5-Di(3-pyridyl): Pyridine rings at the

-position (C3) and the terminal position (C5). -

5-Hydroxyimino: Oxime functionality at C5.

-

Retrosynthetic Strategy & Logic

To ensure high purity and structural certainty, a linear synthesis starting from commercially available pyridine derivatives is recommended over isolation from crude reaction mixtures.

Mechanistic Pathway

The synthesis is designed around the Michael Addition of a "soft" carbon nucleophile to an electron-deficient chalcone.

-

Disconnection: The C3-C4 bond is the strategic disconnection point.

-

Precursors:

-

Acceptor (Electrophile): 1,3-Di(3-pyridyl)-2-propen-1-one (Chalcone).

-

Donor (Nucleophile): Diethyl Malonate (acting as a masked acetate equivalent).

-

-

Transformation:

-

Step 1: Claisen-Schmidt condensation to form the Chalcone.

-

Step 2: Michael Addition of diethyl malonate.

-

Step 3: Krapcho Decarboxylation to reveal the pentanoate backbone.

-

Step 4: Condensation with Hydroxylamine to form the Oxime.

-

Note: Direct alkylation using ethyl acetate enolates (LDA/-78°C) is avoided due to potential polymerization of the vinyl pyridine system. The Malonate route is thermodynamically controlled and robust.

Caption: Retrosynthetic analysis showing the assembly of the 3,5-di(pyridyl) skeleton via Chalcone formation and Michael Addition.

Experimental Protocols

Step 1: Synthesis of 1,3-Di(3-pyridyl)-2-propen-1-one (Chalcone)

This step constructs the C3-C4-C5 framework with the required pyridine substitutions.

-

Reagents: 3-Acetylpyridine (1.0 eq), 3-Pyridinecarboxaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

-

Procedure:

-

Dissolve 3-acetylpyridine (12.1 g, 100 mmol) and 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) in Ethanol (100 mL).

-

Cool to 0°C. Add 10% NaOH solution (15 mL) dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 4 hours. A heavy precipitate should form.

-

Workup: Filter the solid.[1] Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~75-80%.

-

Appearance: Light yellow needles.

-

Step 2: Michael Addition & Decarboxylation (The "Pentanoate" Formation)

This tandem sequence installs the ethyl ester chain (C1-C2) onto the chalcone.

-

Reagents: Chalcone (from Step 1), Diethyl Malonate (1.2 eq), Sodium Ethoxide (cat.), DMSO, NaCl, Water.

-

Protocol:

-

Michael Addition: In a dry flask, dissolve Diethyl Malonate (19.2 g, 120 mmol) in dry Ethanol (150 mL). Add Sodium Ethoxide (0.5 eq). Stir for 15 min.

-

Add the Chalcone (21.0 g, 100 mmol) in portions. Reflux for 6 hours.

-

Evaporate ethanol under reduced pressure to give the crude diester intermediate (oily residue).

-

Krapcho Decarboxylation: Dissolve the crude residue in DMSO (100 mL). Add NaCl (1.5 eq) and Water (2.0 eq).

-

Heat to 150-160°C for 4-6 hours. Caution: CO2 evolution.

-

Workup: Cool to RT. Pour into brine (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Dry organic layer (

) and concentrate.[2] -

Purification: Flash Chromatography (Silica Gel, DCM:MeOH 95:5).

-

Intermediate Product: Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate.

-

Step 3: Oximation (Target Generation)

Conversion of the ketone to the hydroxyimino derivative.

-

Reagents: Ketone Intermediate (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Pyridine (solvent/base) or NaOAc in Ethanol.

-

Protocol:

-

Dissolve Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (2.98 g, 10 mmol) in Ethanol (30 mL).

-

Add Hydroxylamine Hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.23 g, 15 mmol).

-

Heat to reflux for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3][4]

-

Workup: Concentrate solvent. Resuspend residue in Water (50 mL) and adjust pH to ~7.0 with saturated

. -

Extract with DCM (3 x 30 mL).

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via Prep-HPLC if high purity (>99.5%) is required.

-

Analytical Validation (Self-Validating Data)

To confirm the structure, the following analytical signatures must be observed.

Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6)

The molecule exists as a mixture of E/Z isomers at the oxime bond, which may cause peak doubling.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Pyridine Rings | Ar-H | 8.4 - 8.8 | Multiplets | |

| Pyridine Rings | Ar-H | 7.3 - 7.9 | Multiplets | |

| Oxime -OH | N-OH | 11.2 - 11.5 | Singlet (Broad) | Disappears with |

| C3-H | Methine | 3.6 - 3.8 | Multiplet | Chiral center carrying the 3-pyridyl group. |

| C4-H2 | Methylene | 3.1 - 3.4 | Multiplet | Protons adjacent to the Oxime ( |

| C2-H2 | Methylene | 2.6 - 2.8 | Multiplet | Protons adjacent to the Ester ( |

| Ester | 3.9 - 4.1 | Quartet | Ethyl ester methylene. | |

| Ester | 1.0 - 1.2 | Triplet | Ethyl ester methyl. |

HPLC Method for Purity Assessment[8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV at 260 nm (Pyridine absorption max).

-

Retention Time: Target oxime typically elutes after the ketone precursor due to hydrogen bonding effects, but before the chalcone starting material.

Quality Control Workflow

The following diagram illustrates the critical decision points during the purification and validation of the reference standard.